(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol hydrochloride
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Overview
Description
(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol hydrochloride is a synthetic organic compound characterized by the presence of multiple fluorine atoms. This compound is notable for its unique structure, which includes both amino and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a trifluoromethyl ketone with an appropriate amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high purity and yield. The use of automated reactors and continuous flow systems can further optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with various biological molecules. This interaction can modulate enzyme activity, protein function, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorinated structure.
Vorapaxar: An antiplatelet drug with a complex fluorinated structure.
Uniqueness
What sets (2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol hydrochloride apart is its combination of amino and hydroxyl groups along with multiple fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C5H8ClF6NO |
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Molecular Weight |
247.56 g/mol |
IUPAC Name |
(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H7F6NO.ClH/c6-4(7,8)3(2(12)1-13)5(9,10)11;/h2-3,13H,1,12H2;1H/t2-;/m0./s1 |
InChI Key |
XMDVECIYXBBJNB-DKWTVANSSA-N |
Isomeric SMILES |
C([C@@H](C(C(F)(F)F)C(F)(F)F)N)O.Cl |
Canonical SMILES |
C(C(C(C(F)(F)F)C(F)(F)F)N)O.Cl |
Origin of Product |
United States |
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